Dual NO/ROS Inhibition in BV2 Microglia
Flo8 exhibited the most potent dual inhibition of NO and ROS release among all 15 flavone 1,2,4-oxadiazole derivatives (Flo1–Flo15) evaluated in LPS-stimulated BV2 microglial cells [1]. At a concentration of 5 µM administered for 18 hours, Flo8 achieved significant suppression of ROS production compared to untreated LPS-stimulated controls [1]. The study designates Flo8 as the optimal compound based on combined anti-inflammatory and antioxidant activities [1].
| Evidence Dimension | Inhibition of NO and ROS release |
|---|---|
| Target Compound Data | 5 µM (18 h) – significant inhibition of ROS and NO production |
| Comparator Or Baseline | Flo1–Flo15 series (all 15 compounds with varying R1/R2 substitution patterns) |
| Quantified Difference | Flo8 = optimal dual inhibitor in series; other analogs exhibit reduced potency with same scaffold |
| Conditions | LPS-stimulated BV2 mouse microglial cells, 5–10 µM concentration, 18-hour incubation |
Why This Matters
Procurement decisions require that the selected compound demonstrates maximal dual inhibition of NO and ROS within its structural class, which Flo8 achieves as the SAR-optimized derivative [1].
- [1] Shen ZB, Meng HW, Meng XS, Lv ZK, Fang MY, Zhang LL, Lv ZL, Li MS, Liu AK, Han JH, Li QS, Duan YJ. Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. Eur J Med Chem. 2023 Jul 5;255:115417. View Source
